4-Acetyl-1,1-dimethylpiperazinium iodide 4-Acetyl-1,1-dimethylpiperazinium iodide Structural analog of acetylcholine that acts as a nicotinic agonist (Ki = 29.9 nM at α4β2). Upregulates the number of α4β2 binding sites in M10 cells in vitro by 440%.
Brand Name: Vulcanchem
CAS No.: 75667-84-4
VCID: VC0004144
InChI: InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
SMILES: CC(=O)N1CC[N+](CC1)(C)C.[I-]
Molecular Formula: C8H17IN2O
Molecular Weight: 284.14 g/mol

4-Acetyl-1,1-dimethylpiperazinium iodide

CAS No.: 75667-84-4

Cat. No.: VC0004144

Molecular Formula: C8H17IN2O

Molecular Weight: 284.14 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-1,1-dimethylpiperazinium iodide - 75667-84-4

Specification

Description Structural analog of acetylcholine that acts as a nicotinic agonist (Ki = 29.9 nM at α4β2). Upregulates the number of α4β2 binding sites in M10 cells in vitro by 440%.
CAS No. 75667-84-4
Molecular Formula C8H17IN2O
Molecular Weight 284.14 g/mol
IUPAC Name 1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide
Standard InChI InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1
Standard InChI Key VXBLRKDEHGKPAC-UHFFFAOYSA-M
SMILES CC(=O)N1CC[N+](CC1)(C)C.[I-]
Canonical SMILES CC(=O)N1CC[N+](CC1)(C)C.[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator